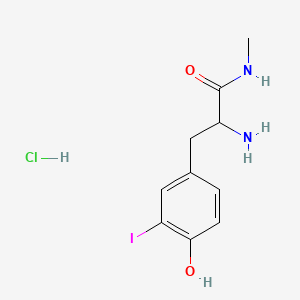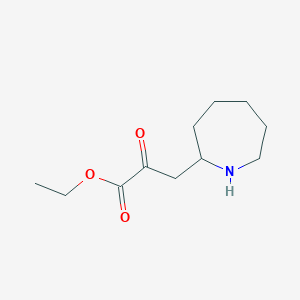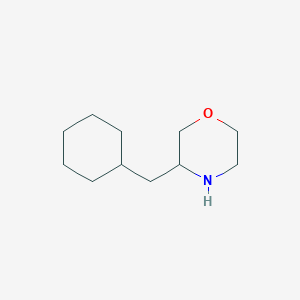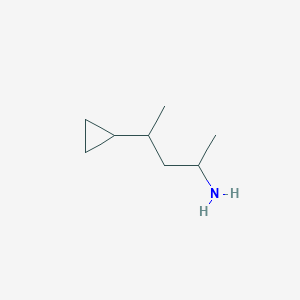
4-Cyclopropylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropylpentan-2-amine is an organic compound with the molecular formula C8H17N It is a primary amine, characterized by the presence of a cyclopropyl group attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpentan-2-amine typically involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. One common method is the alkylation of ammonia or an amine with an alkyl halide. For example, the reaction of cyclopropylmethyl bromide with pentan-2-amine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropyl ketones or nitriles, while substitution reactions can produce secondary or tertiary amines .
Applications De Recherche Scientifique
4-Cyclopropylpentan-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclopropylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its target, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to the amine.
Cyclopropylmethylamine: Similar structure but with a methyl group between the cyclopropyl and amine groups.
Cyclopropylbutan-2-amine: Similar structure but with a shorter carbon chain.
Uniqueness
4-Cyclopropylpentan-2-amine is unique due to its specific structural features, including the cyclopropyl group and the pentane chain.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
4-cyclopropylpentan-2-amine |
InChI |
InChI=1S/C8H17N/c1-6(5-7(2)9)8-3-4-8/h6-8H,3-5,9H2,1-2H3 |
Clé InChI |
NUMZPNRLEABPLL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)N)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


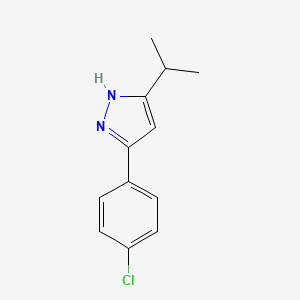
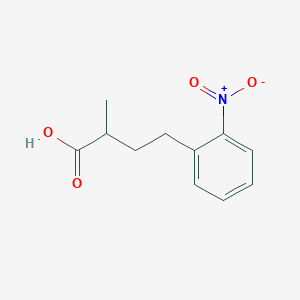
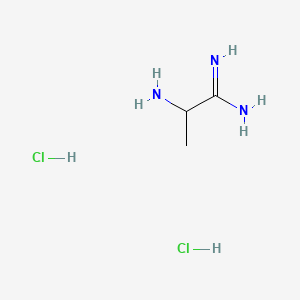
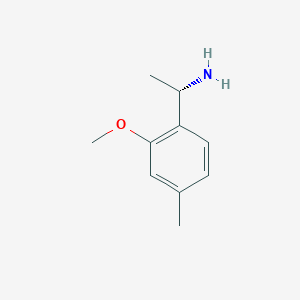
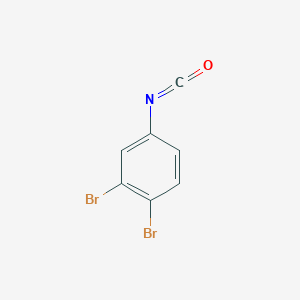
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)


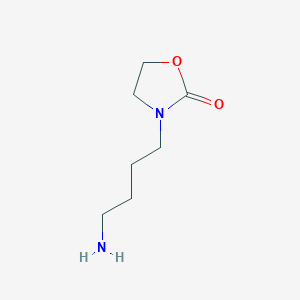
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)
